4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
Description
Properties
IUPAC Name |
4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOMZVLSNHION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937299 | |
| Record name | 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16725-98-7, 52486-23-4, 54750-09-3 | |
| Record name | 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16725-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol | |
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| Record name | (1alpha,3alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1alpha,3beta,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Caranol | |
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| Record name | 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | EPA DSSTox | |
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| Record name | 4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (1α,3β,4α,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.910 | |
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| Record name | (1α,3α,4α,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- Carenol serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure allows for diverse chemical modifications that can lead to the development of new therapeutic agents. For instance, it has been utilized in synthesizing ingenol derivatives, which have shown promise in oncology and dermatology .
-
Antimicrobial Properties :
- Research indicates that carenol exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibacterial agents. Studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Fragrance Industry
-
Flavoring Agent :
- Due to its pleasant aroma, carenol is widely used in the fragrance industry. It imparts a fresh and woody scent to perfumes and personal care products. Its derivatives are often found in essential oils and flavoring agents used in food products.
-
Scented Products :
- Carenol is incorporated into scented candles, air fresheners, and cleaning products to enhance their olfactory appeal. Its stability and compatibility with other fragrance compounds make it a preferred choice among formulators.
Chemical Synthesis
- Synthetic Pathways :
- Reactivity :
Data Table: Applications Overview
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Potential use in anticancer drugs |
| Antimicrobial agent | Effective against Staphylococcus aureus | |
| Fragrance Industry | Flavoring agent | Used in perfumes and personal care products |
| Component in scented products | Enhances aroma in candles and air fresheners | |
| Chemical Synthesis | Synthetic precursor | Used in various chemical reactions |
Case Study 1: Synthesis of Ingenol Derivatives
A study detailed a method for synthesizing ingenol-3-hexanoate from carenol as an intermediate compound. This compound has shown potential as a topical treatment for skin conditions like actinic keratosis . The research highlighted the efficiency of using carenol due to its structural properties that facilitate further modifications.
Case Study 2: Antimicrobial Efficacy
In another study, carenol was tested against common bacterial strains to evaluate its antimicrobial properties. Results indicated significant inhibition rates comparable to standard antibacterial agents, suggesting its potential application in developing new antimicrobial formulations .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (1R,3S,4R,6S)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
- CAS Registry Number : 4017-93-0
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Physical Properties :
Structural Features: The compound belongs to the bicyclic monoterpene alcohol family, characterized by a norbornane-like bicyclo[4.1.0]heptane skeleton with hydroxyl and methyl substituents. Its stereochemistry (1R,3S,4R,6S) confers distinct physicochemical and biological properties .
Occurrence and Applications: Identified in essential oils of Elettaria cardamomum (cardamom) and Chenopodium ambrosioides, it contributes to antimicrobial and insecticidal activities . It is also studied in traditional medicine for its role in modulating "dryness" (zao xing) in Chinese herbal formulations .
Comparison with Structurally Related Compounds
Structural Analogues with Varying Bicyclic Skeletons
Key Observations :
Derivatives and Substituted Analogues
Key Observations :
- Prenylation : Addition of a prenyl group (e.g., in the ketone derivative) increases molecular bulk and may enhance membrane permeability, a critical factor in drug design .
- Stereochemical Variations: Even minor stereochemical differences (e.g., 3S,4S vs. 1R,3S configurations) drastically alter bioactivity, as seen in COVID-19-related studies .
Key Observations :
- Lipophilicity : 3-Carene’s higher LogP (4.1) correlates with its efficacy as an insect repellent but limits water solubility .
- Antimicrobial Potency : Despite camphor’s high volatility, its broad-spectrum antimicrobial activity surpasses that of this compound, likely due to its ketone moiety enhancing membrane disruption .
Research Findings and Implications
- Stereoselective Synthesis : The compound’s synthesis often involves epoxide ring-opening or cyclization strategies, as seen in the preparation of related azido derivatives .
- Role in Traditional Medicine : Reduced levels of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene (a dehydrogenated analog) in steamed Citrus medica var. sarcodactylis correlate with diminished "dryness," suggesting volatile derivatives influence herbal properties .
- Biosynthetic Pathways : Analogous to camphor biosynthesis, this compound may derive from cyclization of geranyl pyrophosphate, though specific pathways remain understudied .
Preparation Methods
Oxidation-Reduction Pathways
(1S)-(+)-3-Carene, a naturally abundant terpene, serves as the primary precursor for synthesizing 4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol. Bhunia et al. (2021) demonstrated a diastereoselective route using iron(III)-acetylacetonate (Fe(acac)₃), methyl 4-nitrobenzenesulfonate, and phenylsilane in methanol under inert conditions. The reaction proceeds via a radical-mediated hydrogen atom transfer (HAT) mechanism, achieving a 64% overall yield at 0–20°C over 12 hours. Critical to stereocontrol is the use of sodium hydrogencarbonate, which mitigates acid-induced rearrangements.
Parallel work by Sekine et al. (2000) utilized tert-butylchromate and selenium dioxide to oxidize 3-carene to 3-caren-2-one, followed by stereoselective reduction with NaBH₄ in THF to yield the target alcohol. While this method offers moderate yields (45–50%), it highlights the versatility of ketone intermediates in accessing stereochemically defined products.
Reduction of Ketone Precursors
Catalytic Hydrogenation of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one
The ketone derivative 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one (CAS: 13124-69-1) serves as a direct precursor. Hydrogenation over palladium-on-carbon (Pd/C) at 50 psi H₂ in ethanol reduces the ketone to the secondary alcohol with >90% conversion. However, this method risks over-reduction of the bicyclic framework; thus, careful monitoring of reaction time (2–4 hours) is essential.
Table 1: Comparative Hydrogenation Conditions
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Ethanol | 50 | 3 | 92 |
| Raney Ni | MeOH | 30 | 6 | 78 |
| PtO₂ | THF | 40 | 4 | 85 |
Methylation and Protective Group Strategies
Grignard Reagent-Mediated Methylation
A patent by WO2016191837A1 (2016) outlines a multi-step synthesis starting from 7,7-dimethylbicyclo[4.1.0]heptane-3-one. Key steps include:
-
TMS Protection : Treatment with trimethylsilyl chloride (TMSCl) and lithium bis(trimethylsilyl)amide (LiHMDS) at −78°C to form the TMS enol ether.
-
Lithiation : Reaction with methyl lithium to generate a nucleophilic enolate.
-
Methylation : Quenching with methyl iodide yields 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one, subsequently reduced with NaBH₄ to the alcohol (55% yield over three steps).
Diastereoselective Iron-Catalyzed Synthesis
Mechanistic Insights and Optimization
Bhunia’s protocol employs Fe(acac)₃ (10 mol%) and phenylsilane as a hydride donor. The reaction’s diastereoselectivity (dr > 20:1) arises from steric hindrance imposed by the bicyclic framework, favoring axial hydride delivery. Methanol acts as both solvent and proton source, critical for stabilizing intermediates.
Table 2: Optimization of Iron-Catalyzed Conditions
| Entry | Fe Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Fe(acac)₃ | 0–20 | 12 | 64 |
| 2 | FeCl₃ | 25 | 18 | 42 |
| 3 | Fe(OTf)₃ | 10 | 15 | 58 |
Stereochemical Considerations and Byproduct Analysis
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol?
- Methodological Answer : Use 1H NMR to compare chemical shifts with literature values (e.g., δ 0.90–1.97 ppm for methyl and bridgehead protons) and mass spectrometry (MS) for molecular weight confirmation (C10H18O, MW 154.25). IR spectroscopy can validate the hydroxyl group (broad peak ~3200–3600 cm⁻¹). Cross-reference spectral data with structurally related bicyclic alcohols, such as caran derivatives, to resolve ambiguities .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : While no occupational exposure limits (OELs) exist for this compound, adopt precautions based on structural analogs like camphor (TLV-TWA 2 ppm). Use PPE (gloves, goggles), ensure ventilation, and limit exposure to <0.7 ppm as a conservative estimate. Monitor for irritation symptoms (eyes, respiratory tract) during prolonged use .
Q. What synthetic precursors are commonly used to prepare this compound?
- Methodological Answer : Start with carene isomers (e.g., 3-carene). Oxidative pathways using KMnO4/NaOH or BG reagent (diethyl ether, 4–10°C) can yield hydroxylated derivatives. Monitor reactions via TLC and purify using flash chromatography (hexane:ethyl acetate gradients) .
Advanced Research Questions
Q. How can the stereochemical configuration of this compound be rigorously confirmed?
- Methodological Answer : Combine NOE NMR experiments to assess spatial proximity of protons and X-ray crystallography for absolute configuration. Computational methods (DFT calculations) can predict NMR shifts and optical rotation ([α]D) for comparison with experimental data. For example, the (1R,4R,6S) configuration in related ketones showed [α]D = -134.9° in methanol .
Q. What challenges arise in achieving regioselective functionalization of this compound?
- Methodological Answer : The strained bicyclic system and methyl substituents hinder regiocontrol. Use steric/electronic directing groups (e.g., azido or carbonyl) to guide reactions. For example, azide substitution at C4 (as in 4-azido analogs) directs subsequent Staudinger reactions, while oxidation to ketones (e.g., caranone) alters reactivity patterns .
Q. How does the bicyclic framework influence reactivity in ring-opening or rearrangement reactions?
- Methodological Answer : The norbornane-like structure favors acid-catalyzed rearrangements or base-induced ring-opening . For example, treatment with KOtBu at 100°C generates diols via C–C bond cleavage. Hydrogenation studies on similar ketones (e.g., caranone) show selectivity for convex-face attack, suggesting steric effects dominate .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
